molecular formula C22H12Cl2N2O2 B2852890 (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile CAS No. 899993-58-9

(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile

Cat. No.: B2852890
CAS No.: 899993-58-9
M. Wt: 407.25
InChI Key: IULBYMWDUAHDHU-UKTHLTGXSA-N
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Description

This acrylonitrile derivative features a conjugated (E)-configured acrylonitrile backbone, substituted with a 5-(2,4-dichlorophenyl)furan moiety at the 3-position and an indole-3-carbonyl group at the 2-position. Though direct biological data for this compound is absent in the provided evidence, structurally related analogs demonstrate activities such as NADPH oxidase (NOX) inhibition and solid-state emission properties .

Properties

IUPAC Name

(E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(1H-indole-3-carbonyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Cl2N2O2/c23-14-5-7-17(19(24)10-14)21-8-6-15(28-21)9-13(11-25)22(27)18-12-26-20-4-2-1-3-16(18)20/h1-10,12,26H/b13-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULBYMWDUAHDHU-UKTHLTGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=CC3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)/C(=C/C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile typically involves multi-step organic reactions. One common approach is the Knoevenagel condensation reaction, where an aldehyde reacts with a nitrile in the presence of a base to form the acrylonitrile moiety. The furan and indole components are introduced through subsequent coupling reactions, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

(E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific biological pathways.

    Material Science: Utilized in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of (E)-3-(5-(2,4-dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Furan-Based Acrylonitrile Derivatives

(a) Substituent Effects on Physicochemical Properties
  • Compound 3g : (E)-2-(1H-Indole-3-ylcarbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile

    • Substituent : 4-Nitrophenyl (electron-withdrawing).
    • Yield : 74%; Melting Point : 323–325°C.
    • IR : CN stretch at 2211 cm⁻¹; C=O at 1684 cm⁻¹.
    • HRMS : [M]+ observed at m/z 383.4413 (calc. 383.0906) .
  • Compound 3h : (E)-2-(1H-Indole-3-ylcarbonyl)-3-(5-(4-chlorophenyl)furan-2-yl)acrylonitrile

    • Substituent : 4-Chlorophenyl (moderate electron-withdrawing).
    • Yield : 65%; Melting Point : 278–280°C.
    • IR : CN stretch at 2254 cm⁻¹; NH at 3343 cm⁻¹ .
  • Target Compound: (E)-3-(5-(2,4-Dichlorophenyl)furan-2-yl)-2-(1H-indole-3-carbonyl)acrylonitrile Substituent: 2,4-Dichlorophenyl (stronger electron-withdrawing and steric effects).
Key Trends:
  • Electron-withdrawing groups (NO₂, Cl) increase melting points and stabilize the acrylonitrile’s CN group (IR peaks ~2200–2250 cm⁻¹).
  • Dichlorophenyl substitution may enhance thermal stability compared to monosubstituted analogs.

Pyrazole-Based Acrylonitrile Derivatives

  • Compound 7e : (E)-3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile

    • Core : Pyrazole instead of furan.
    • Yield : 90%; Melting Point : 296–298°C.
    • IR : CN at 2252 cm⁻¹; C=O at 1708 cm⁻¹ .
  • Biological Relevance: Pyrazole-containing analogs (e.g., P1 and P3 in ) inhibit NOX4-derived ROS in vascular smooth muscle cells (IC₅₀ ~10 µmol/L). The rigid pyrazole ring may improve target binding compared to furan derivatives .
Comparison with Target Compound:
  • Structural Impact : Pyrazole’s aromaticity and hydrogen-bonding sites (N atoms) may enhance biological activity but reduce solubility versus furan.
  • Electronic Effects : Chlorophenyl substituents in both classes contribute to similar CN stretching frequencies (~2250 cm⁻¹).

Tosylated Indole Derivatives

  • (E)-3-Phenyl-2-(1-tosyl-1H-indol-3-ylcarbonyl)acrylonitrile Substituent: Tosyl (sulfonyl) group on indole nitrogen. Crystal Data: Monoclinic, C2/c; dihedral angle between indole and sulfonyl-phenyl: 89.95° . Conformational Effects: Tosyl group introduces steric bulk, altering packing (weak C–H···N/O interactions).
Comparison with Target Compound:
  • Thermal Stability : Higher molecular weight (426.47 g/mol vs. ~380–400 g/mol for furan analogs) may increase melting points.

Chromene and Benzofuran Derivatives

  • Compound 1E: 2-Amino-5-hydroxy-4-(4-methylphenyl)-4H-chromene-3-carbonitrile Core: Chromene instead of acrylonitrile. Melting Point: 223–227°C; IR: CN at 2204 cm⁻¹ .
  • Compound 7 : (E)-2-(Benzofuran-2-yl)-3-(5-(benzofuran-2-yl)furan-2-yl)acrylonitrile

    • Substituent : Benzofuran enhances π-conjugation.
    • Application : Solid-state emission properties due to extended conjugation .
Key Differences:
  • Chromene/benzofuran cores alter electronic profiles (e.g., emission vs. acrylonitrile’s reactivity).
  • Lower melting points suggest reduced crystallinity compared to dichlorophenyl-containing analogs.

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